Product packaging for CID 78061732(Cat. No.:)

CID 78061732

Cat. No.: B14251868
M. Wt: 357.61 g/mol
InChI Key: JIRCEPSULVNIRW-UHFFFAOYSA-N
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Description

Contextualization within Cell Cycle Regulation and Cancer Pathophysiology

The cell cycle is a fundamental process that governs the division of cells. medicalrealities.com It is a tightly regulated sequence of events that ensures the faithful replication and distribution of genetic material to daughter cells. medicalrealities.comnumberanalytics.com This regulation is primarily orchestrated by a family of proteins called cyclins and their associated cyclin-dependent kinases (CDKs). numberanalytics.com

Cyclins A and B are key regulators of the cell cycle, playing crucial roles in the S, G2, and M phases. cancer.gov Dysregulation of their function is a hallmark of many cancers, leading to uncontrolled cell proliferation and genomic instability. numberanalytics.comnih.gov In many cancer cells, the normal checks and balances that control cell division are lost, often due to mutations in genes that regulate the cell cycle. khanacademy.org This can result in an over-reliance on the remaining cell cycle machinery for survival, creating a vulnerability that can be exploited by targeted therapies. nih.gov

Specifically, the loss of function of tumor suppressor proteins like retinoblastoma (RB) and p53, which is common in many cancers, leads to the overactivation of E2F transcription factors. nih.govnumberanalytics.com E2F proteins are critical for the transcription of genes required for DNA replication and cell cycle progression. nih.gov

Rationale for Investigating Cyclin A/B RxL Inhibitors as Therapeutic Modalities

The interaction between cyclins and many of their substrates is mediated by a short linear motif known as the RxL (arginine-x-leucine) motif. researchgate.net This motif on the substrate protein binds to a hydrophobic patch on the cyclin. cancer.govresearchgate.net CID 78061732 is a macrocyclic inhibitor designed to selectively bind to this hydrophobic patch on cyclins A and B, thereby blocking the interaction with RxL-containing substrates. cancer.govresearchgate.net

The therapeutic rationale for inhibiting the Cyclin A/B-RxL interaction is multifaceted:

Disruption of Key Interactions: By blocking the RxL binding site, this compound disrupts the interaction of cyclins A and B with critical substrates. biospace.combusinesswire.comcirclepharma.comcirclepharma.com This includes preventing the interaction between Cyclin A and E2F1, and between Cyclin B and Myt1. researchgate.netcirclepharma.com

Induction of DNA Damage and Cell Cycle Arrest: The disruption of these interactions leads to increased E2F activity and the activation of Cyclin B/CDK complexes. researchgate.net This cascade of events ultimately causes DNA damage, activates the spindle assembly checkpoint (SAC), and leads to cell death in cancer cells, particularly those with high E2F activity. biospace.comnih.govresearchgate.net

Synthetic Lethality: The strategy of targeting Cyclin A/B RxL interactions is based on the principle of synthetic lethality. biorxiv.org Cancers with pre-existing defects in cell cycle regulation, such as RB1 loss-of-function mutations, are particularly dependent on the remaining cell cycle machinery and are therefore more sensitive to inhibitors like this compound. businesswire.comcirclepharma.com

Preclinical studies have shown that this compound can induce tumor regression in various cancer models, including small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), triple-negative breast cancer, and neuroblastoma. biospace.combusinesswire.combiorxiv.orgcirclepharma.com These findings underscore the potential of this novel therapeutic approach for cancers with specific molecular vulnerabilities.

Research Findings on this compound

Cancer ModelKey FindingsReference
Small-Cell Lung Cancer (SCLC)Induces apoptosis by activating the spindle assembly checkpoint. nih.gov Shows robust anti-tumor activity in chemotherapy-resistant patient-derived xenograft models. biorxiv.org nih.govbiorxiv.org
Non-Small-Cell Lung Cancer (NSCLC)Demonstrates single-agent tumor regressions in preclinical models. circlepharma.com circlepharma.com
Triple-Negative Breast Cancer (TNBC)Shows single-agent antitumor activity in preclinical models. circlepharma.com circlepharma.com
NeuroblastomaExhibits potent single-agent activity across multiple cell line models, inducing DNA damage and G2/M arrest. biospace.com biospace.com
Ovarian CancerCauses tumor regression in xenograft models. circlepharma.com circlepharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H30Cl2Si4 B14251868 CID 78061732

Properties

Molecular Formula

C12H30Cl2Si4

Molecular Weight

357.61 g/mol

InChI

InChI=1S/C12H30Cl2Si4/c1-16(2,3)12(17(4,5)6,18(7,8)9)15-10-11(13)14/h11H,10H2,1-9H3

InChI Key

JIRCEPSULVNIRW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si]CC(Cl)Cl)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Mechanistic Elucidation of Cid 78061732 at the Molecular and Cellular Levels

Characterization of Cyclin A/B RxL Inhibitory Activity

Specificity and Potency of Dual Cyclin A and Cyclin B RxL Inhibition

CID 78061732 functions as a potent and selective dual inhibitor of Cyclin A and Cyclin B. biospace.com It achieves this by targeting the hydrophobic patch on these cyclins, which prevents substrates containing the RxL (arginine-x-leucine) motif from binding. cancer.gov This inhibitory action is specific to Cyclin A and Cyclin B, which are master regulators of the cell cycle and are often dysregulated in cancer. cancer.gov, biospace.com

Biochemical assays have been used to quantify the potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in disrupting the binding of a probe to Cyclin/Cdk complexes. biorxiv.org

Target ComplexIC50 (nM)Reference
Cyclin A2/Cdk28 biorxiv.org
Cyclin B1/Cdk110 biorxiv.org

Disruption of Protein-Protein Interactions with Key Substrates and Modulators (e.g., E2F, Myt1)

By binding to the hydrophobic patch of Cyclins A and B, this compound effectively disrupts their interaction with key substrates and modulators necessary for cell cycle progression. cancer.gov, businesswire.com Specifically, it has been shown to interfere with the interaction between:

Cyclin A/CDK2 and E2F1 : E2F1 is a critical transcription factor and a substrate of Cyclin A. cancer.gov, circlepharma.com The retinoblastoma protein (RB) normally suppresses cell proliferation by binding to E2F, and the disruption of this interaction is a key step in cell cycle progression. nih.gov By preventing the Cyclin A-mediated regulation of E2F1, this compound interferes with this pathway. cancer.gov

Cyclin B/CDK1 and Myt1 : Myt1 is a kinase that modulates the activity of the Cyclin B-CDK1 complex. cancer.gov, circlepharma.com By blocking this interaction, this compound impacts the regulation of mitotic entry. cancer.gov

Downstream Biochemical and Signaling Pathway Modulation by this compound

Impact on Cell Cycle Progression and Checkpoint Control

The inhibition of Cyclin A and B interactions by this compound leads to significant downstream consequences for cell cycle control. The primary effect is an arrest of the cell cycle, which can lead to DNA damage and ultimately apoptosis in susceptible tumor cells. cancer.gov The eukaryotic cell cycle is a highly regulated series of events, mediated by cyclin-dependent kinases (Cdks) and their cyclin partners, that leads to cell division. nih.gov

Research indicates that the activity of this compound is consistent with its proposed mechanism of leading to DNA damage through Cyclin A/B RxL inhibition. circlepharma.com Furthermore, studies with related inhibitors suggest that they robustly promote the activation of the Spindle Assembly Checkpoint (SAC), which is a critical cellular safeguard that ensures proper chromosome segregation during mitosis. biorxiv.org Activation of the SAC is necessary for these inhibitors to induce apoptosis. biorxiv.org Paradoxically, while inhibiting the binding of many substrates, these inhibitors can lead to a gain of Cyclin B activity, which itself can trigger SAC activation. biorxiv.org

Analysis of Protein Phosphorylation Events (e.g., Separase Phosphorylation)

This compound treatment has been shown to modulate key phosphorylation events that regulate mitotic progression. A notable finding is that treatment with this compound leads to an increase in the phosphorylation of Separase in sensitive breast cancer patient-derived xenograft (PDX) models. circlepharma.com

Separase is a crucial protease that triggers anaphase by cleaving cohesin, the protein complex that holds sister chromatids together. nih.gov, nih.gov The activity of Separase is tightly regulated. Before anaphase, it is inhibited by the binding of an inhibitory protein called securin and also through phosphorylation by the Cyclin B1/Cdk1 complex. nih.gov, nih.gov Cdk1-dependent phosphorylation of Separase is a key step in its inhibition during the early stages of mitosis. nih.gov The observation that this compound increases Separase phosphorylation is consistent with a mechanism that impacts the Cyclin B1/Cdk1 complex, a key regulator of Separase function. circlepharma.com, nih.gov

Cellular Phenotypes Induced by this compound in Malignant Cells

In malignant cells, treatment with this compound induces distinct cellular phenotypes consistent with its mechanism of action. The compound selectively targets tumor cells that have oncogenic alterations causing dysregulation of the cell cycle. biospace.com, businesswire.com

Preclinical studies have demonstrated that this compound can cause single-agent tumor regressions in multiple xenograft models. circlepharma.com, biospace.com The anti-tumor activity has been observed in various cancer types, including:

Small-Cell Lung Cancer (SCLC) circlepharma.com, businesswire.com

Non-Small-Cell Lung Cancer (NSCLC) circlepharma.com, businesswire.com

Triple-Negative Breast Cancer (TNBC) biospace.com, circlepharma.com, businesswire.com

Estrogen Receptor-positive (ER+)/HER2-negative breast cancer following CDK4/6 inhibitor therapy biospace.com, circlepharma.com

The activity of this compound correlates with high expression of E2F targets, RB1 mutations, or high G2M checkpoint hallmark pathway scores. circlepharma.com, businesswire.com The induction of apoptosis and inhibition of proliferation are key phenotypic outcomes in susceptible tumor cells. cancer.gov This process, where cells lose adhesion and gain migratory properties, is a hallmark of cancer progression and metastasis. mdpi.com The ability of this compound to induce tumor regression highlights its potential in targeting these malignant phenotypes. circlepharma.com, tandlaegebladet.dk

No Information Found for Chemical Compound this compound

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific data corresponding to a molecule with this identifier. Searches for "this compound" in chemical and scientific databases have not yielded any relevant results.

The identifier "this compound" does not appear to be a valid Chemical Abstracts Service (CAS) number, PubChem Compound ID (CID), or any other standard chemical identifier. The search results indicate that this identifier may be a clerical or personal identification number within a non-scientific context, as one result links it to a public record from a legislative body in Mexico. congresozac.gob.mx

Consequently, it is not possible to generate an article on the "" as the subject of the query does not correspond to a known chemical compound. The subsequent sections of the requested outline, including investigations of antitumor cellular responses and correlations with biomarkers such as E2F1 and Separase (ESPL1), cannot be addressed without the primary subject.

While information on the biomarkers E2F1 and Separase (ESPL1) is available, it cannot be contextualized in relation to "this compound" due to the lack of information on the latter. Separase, encoded by the ESPL1 gene, is a cysteine protease crucial for the separation of sister chromatids during anaphase. nih.govwikipedia.org The transcription factor E2F1 is a key regulator of the cell cycle and has been shown to interact with the ESPL1 promoter, indicating a regulatory relationship. nih.gov However, without a specific compound to investigate, no further details on cellular responses or biomarker correlations can be provided.

Preclinical Pharmacological Evaluation of Cid 78061732 in Disease Models

Assessment of Single-Agent Antitumor Activity in Preclinical Models

The single-agent antitumor activity of CID 78061732 has been demonstrated in various preclinical in vivo models, including those for small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC). businesswire.com Studies have shown that the compound can induce tumor regressions as a monotherapy. patsnap.comfirstwordpharma.com The antitumor effect of this compound is linked to molecular features such as RB1 mutations and high E2F pathway scores, which are indicative of a dysregulated cell cycle. firstwordpharma.combusinesswire.com

Pharmacodynamic studies have confirmed that treatment with this compound leads to an increased phosphorylation of separase (ESPL1), a direct substrate of the Cyclin B1-Cdk1 complex, in sensitive patient-derived xenograft (PDX) models. biospace.compatsnap.com This provides mechanistic evidence of target engagement and downstream pathway modulation in response to the drug. The efficacy of this compound has been shown to correlate with the expression levels of E2F1 and ESPL1. biospace.compatsnap.com

Efficacy Studies in Patient-Derived Xenograft (PDX) Models

The efficacy of this compound was evaluated in a panel of eight breast cancer patient-derived xenograft (PDX) models, which are known to preserve the characteristics of the original human tumors. biospace.compatsnap.com These models encompassed various subtypes, including Triple-Negative Breast Cancer (TNBC), ER-low, and ER+/HER2- breast cancers. larvol.com The compound exhibited potent single-agent antitumor activity in these preclinical models. biospace.compatsnap.com The best responses observed in these eight PDX models are detailed below.

Table 1: In Vivo Efficacy of this compound in Breast Cancer PDX Models

PDX Model IDBreast Cancer SubtypeBest Response (% Tumor Growth Inhibition / Regression)RB1 Genomic AlterationTP53 Genomic AlterationBRCA1/2 Genomic AlterationE2F1 Gene Expression (logCPM)ESPL1 (Separase) Gene Expression (logCPM)
PDX098TNBC-89%WTMUTWT6.86.5
PDX479AER+/HER2--60%WTWTWT6.56.2
PDX490ER+/HER2--50%WTMUTWT6.26.3
PDX600.1ER+/HER2--45%WTMUTWT6.16.1
PDX474.7ER+/HER2--30%WTMUTWT5.96.0
PDX123TNBC10%WTMUTWT5.85.9
PDX333TNBC20%WTMUTWT5.55.8
PDX512TNBC45%WTMUTWT5.45.7

This table is based on data presented in a waterfall plot from Molina et al. and represents the best response observed for each model. Negative values indicate tumor regression, while positive values indicate tumor growth inhibition relative to control. biospace.compatsnap.com

In preclinical studies, this compound demonstrated significant single-agent antitumor activity in models of Triple-Negative Breast Cancer (TNBC). biospace.compatsnap.combusinesswire.com TNBC models with high E2F target pathway scores showed notable tumor regression following treatment. researchgate.net

Specifically, in the TNBC PDX model PDX098, which has high E2F1 expression, treatment with this compound resulted in an 89% tumor regression. biospace.compatsnap.com However, not all TNBC models responded uniformly, highlighting the heterogeneity of the disease. The models PDX123, PDX333, and PDX512, also of the TNBC subtype, showed varied and less pronounced responses. biospace.compatsnap.com

A key area of investigation for this compound is in ER+/HER2- breast cancer that has progressed after treatment with CDK4/6 inhibitors. biospace.compatsnap.com The rationale is that resistance to CDK4/6 inhibitors can lead to elevated E2F activity, creating a potential vulnerability that can be targeted by a cyclin A/B inhibitor.

Preclinical data showed that this compound had antitumor activity in ER+/HER2- PDX models, including those with a history of CDK4/6 inhibitor treatment. biospace.compatsnap.com For instance, the ER+/HER2- models PDX479A and PDX490 showed tumor regressions of 60% and 50%, respectively. biospace.compatsnap.com The model PDX474.7, which had an initial response to CDK4/6 inhibitor therapy, and PDX600.1, which was refractory to CDK4/6 inhibitors, also showed sensitivity to this compound. biospace.compatsnap.com

Structure Activity Relationship Sar and Analogue Development for Cid 78061732

Identification of Structural Features Critical for Cyclin A/B RxL Inhibition

The primary mechanism of CID 78061732 involves its binding to a specific region on Cyclin A and Cyclin B, thereby inhibiting their function. cancer.gov The key structural features enabling this action have been identified through detailed biochemical and structural studies.

Macrocyclic Peptide Structure: this compound is a macrocyclic peptide, a structure that provides a balance of rigidity and flexibility. This framework is advantageous for disrupting broad and shallow protein-protein interaction surfaces, which are often considered "undruggable" by traditional small molecules. biorxiv.org

Binding to the Hydrophobic Patch (HP): The critical interaction site for this compound is the hydrophobic patch (HP) on Cyclins A and B. cancer.govbiorxiv.orgcirclepharma.com This patch is a conserved region, including the MRAIL motif, that is essential for recognizing and binding to substrate proteins. biorxiv.org

Disruption of RxL Motif Interaction: By occupying the hydrophobic patch, this compound physically blocks the binding of substrates that contain a specific recognition sequence known as the RxL (arginine-x-leucine) motif. cancer.govbiorxiv.org This prevents the normal downstream functions of the Cyclin A/CDK2 and Cyclin B/CDK1 complexes, such as their interactions with key substrates like E2F1 and Myt1. cancer.govcirclepharma.com Docking models based on the crystal structure of Cyclin A show the inhibitor fitting into this critical pocket. biorxiv.org

Design and Synthesis of Chemically Modified Analogues of this compound

The development of this compound is part of a broader effort to create a new generation of macrocycle therapeutics. circlepharma.com This involves the strategic design and chemical synthesis of numerous analogues to improve properties like potency, selectivity, and oral bioavailability.

The process is driven by a proprietary drug discovery platform, MXMO™, which integrates structure-based rational drug design with advanced synthetic chemistry. circlepharma.combiospace.com This platform enables the systematic modification of the macrocyclic scaffold. The synthesis of analogues allows researchers to explore the SAR of the inhibitor class; for instance, by substituting different amino acids within the peptide macrocycle or altering the linking chemistry, scientists can fine-tune the molecule's properties. nih.govnih.gov This rational approach, where new compounds are designed based on an understanding of the target, has proven effective in discovering potent protein degraders and other targeted therapies. nih.gov

Comparative Analysis of Biological Activity and Selectivity of Analogues

Once synthesized, each analogue undergoes rigorous testing to compare its biological activity and selectivity against the parent compound and other analogues. This comparative analysis is crucial for identifying candidates with an optimal therapeutic profile.

Research efforts have produced a series of macrocycles that bind to the cyclin hydrophobic patch but exhibit a range of different selectivity profiles. biorxiv.org The goal is to identify compounds that potently inhibit Cyclin A and Cyclin B while having minimal effect on other related proteins, thereby reducing potential off-target effects. circlepharma.comcirclepharma.com The biological activity is often quantified using biochemical assays, such as Fluorescence Polarization, which measure the inhibitory concentration (e.g., IC50) of a compound against the target protein complexes. biorxiv.org

The table below illustrates a conceptual comparative analysis of hypothetical analogues, demonstrating how structural modifications can influence potency and selectivity.

Compound IDModificationCyclin A/CDK2 Inhibition (IC50, nM)Cyclin B/CDK1 Inhibition (IC50, nM)Selectivity Profile
This compound (Parent) -1525Dual A/B Inhibitor
Analogue 1 Substitution at Position X5150Cyclin A Selective
Analogue 2 Substitution at Position Y8010Cyclin B Selective
Analogue 3 Linker Modification1018Potent Dual A/B Inhibitor

This table is illustrative and does not represent actual experimental data for specific named analogues but demonstrates the principles of SAR analysis.

Through this iterative process of design, synthesis, and comparative testing, compounds like CID-078 were identified as potent, selective, and orally bioavailable dual inhibitors of Cyclin A/B. circlepharma.com

Computational Chemistry and Rational Drug Design Approaches

Computational chemistry and rational drug design are indispensable tools in the development of this compound and its analogues. circlepharma.comfrontiersin.org These methods leverage computing power to model and predict molecular interactions, accelerating the drug discovery process. upc.edu

Structure-Based Drug Design (SBDD): This is a primary strategy used in the development of these inhibitors. biospace.comfrontiersin.org It relies on the known three-dimensional crystal structure of the target protein, such as Cyclin A. biorxiv.org Using this structural information, computational tools can perform molecular docking, which simulates how a potential drug molecule (ligand) fits into the binding site of the target protein. openmedicinalchemistryjournal.com This allows researchers to predict the binding affinity and orientation of new analogue designs before they are synthesized, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic nature of the protein target and how it interacts with the inhibitor over time. frontiersin.org This provides deeper insights into the stability of the protein-ligand complex and can help identify key conformational changes. upc.edu

Virtual Screening: Computational techniques can be used to perform virtual screening of large libraries of chemical compounds or molecular fragments. openmedicinalchemistryjournal.comwiley.com This helps to identify novel chemical scaffolds or modifications that could potentially bind to the target, expanding the chemical space for inhibitor design. openmedicinalchemistryjournal.com

By combining these computational approaches with synthetic chemistry and biological testing, researchers can rationally design and optimize macrocyclic inhibitors like this compound to achieve high potency and selectivity for challenging drug targets. circlepharma.combiospace.com

Target Identification and Validation Research for Cid 78061732

Definitive Identification of Primary Molecular Targets

There is no available information to definitively identify the primary molecular target or targets of CID 78061732.

Mechanistic Validation of Target Engagement and Downstream Effects

Without an identified primary target, there is no research available to validate target engagement or to detail any subsequent downstream biological or cellular effects resulting from the compound's activity.

Assessment of Target Selectivity and Specificity within the Proteome

No studies have been published that assess the selectivity and specificity of this compound across the human proteome. Therefore, no data is available to create a selectivity profile or to compare its binding affinity for any potential primary target against other proteins.

Translational Implications of Cid 78061732 Preclinical Findings

Preclinical Justification for Novel Therapeutic Avenues in Cancer

CID 78061732 is a first-in-class, orally bioavailable macrocyclic compound engineered to target key regulators of the cell cycle. morningstar.comcirclepharma.com Its mechanism of action is centered on the dual inhibition of cyclin A and cyclin B. morningstar.com In biochemical and cellular studies, this compound has been shown to potently and selectively disrupt the crucial protein-protein interactions between cyclins A and B and their substrates, such as E2F (a substrate of cyclin A) and modulators like Myt1 (a modulator of cyclin B). morningstar.comcirclepharma.comcirclepharma.com By doing so, it selectively targets tumor cells that harbor oncogenic alterations leading to a dysregulated cell cycle. morningstar.comcirclepharma.comcirclepharma.com

The preclinical evidence supporting this compound as a novel therapeutic agent is substantial, with studies demonstrating single-agent tumor regressions across multiple in vivo models. morningstar.comcirclepharma.comcirclepharma.com This anti-tumor activity forms a strong justification for its clinical development in various cancer types.

Key Preclinical Findings:

Lung Cancer: In preclinical models of both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC), this compound demonstrated single-agent tumor regressions. circlepharma.com The compound's potential in SCLC is significant enough that the U.S. Food and Drug Administration (FDA) has granted it Orphan Drug Designation for the treatment of this aggressive cancer. morningstar.comcancernetwork.com

Breast Cancer: The compound has shown notable anti-tumor activity in challenging breast cancer subtypes. circlepharma.com Preclinical data revealed that this compound induces anti-tumor effects in models of triple-negative breast cancer (TNBC) and in estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer that has been previously treated with CDK4/6 inhibitors. circlepharma.com These findings highlight a potential new therapeutic strategy for patients with resistant or hard-to-treat breast cancers. circlepharma.com

The compound's ability to cause tumor regression as a monotherapy in these preclinical settings underscores its potential as a new therapeutic avenue, targeting the fundamental machinery of cell cycle progression that is often hijacked in cancer. morningstar.comcirclepharma.com

Identification of Potential Predictive Biomarkers for Response to this compound

A critical aspect of the preclinical evaluation of this compound has been the identification of molecular signatures that may predict tumor sensitivity to the drug. circlepharma.comcirclepharma.com This is essential for patient selection in future clinical trials and for developing a personalized medicine approach. Research has correlated the anti-tumor activity of this compound with specific molecular markers, providing a basis for a biomarker-driven clinical strategy. circlepharma.comcirclepharma.com

Identified Potential Biomarkers:

E2F1 and ESPL1 (Separase) Expression: A consistent finding across multiple preclinical models is that the in vivo activity of this compound correlates with the expression levels of E2F1 and ESPL1, also known as separase. circlepharma.comcirclepharma.com Tumor models with elevated levels of these proteins demonstrated significant tumor growth inhibition and/or regression when treated with the compound. circlepharma.com This suggests that high expression of E2F1 and ESPL1 could serve as predictive biomarkers for identifying patients most likely to respond to this compound. circlepharma.comcirclepharma.com

Cell Cycle Pathway Signatures: The sensitivity to this compound has also been linked to broader gene expression patterns. circlepharma.com Tumor models exhibiting high scores for "E2F targets" and "G2M checkpoint hallmark" pathways were more susceptible to the drug. circlepharma.com This indicates that tumors with a high dependency on these specific cell cycle pathways are particularly vulnerable to the inhibitory action of this compound. circlepharma.com

Mechanistic Markers: Further supporting its mechanism of action, treatment with this compound led to an increase in the phosphorylation of separase in sensitive breast cancer patient-derived xenograft (PDX) models. circlepharma.com This phosphorylation event is consistent with the proposed mechanism and could potentially be used as a pharmacodynamic biomarker to confirm target engagement and biological activity in treated patients.

These findings suggest that a composite biomarker signature, potentially including the expression levels of E2F1, ESPL1, and cyclin B1, alongside pathway analysis, could be developed to guide the clinical application of this compound. circlepharma.com

Advanced Methodologies in Cid 78061732 Research

High-Throughput Screening and Lead Optimization Strategies

The discovery of novel Nav1.7 inhibitors often begins with high-throughput screening (HTS), a process that allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate channel activity. nih.govnih.gov Automated patch-clamp (APC) systems are central to this effort, enabling the testing of thousands of compounds daily in a 384-well format. nih.govsophion.com These systems provide high-quality, giga-seal recordings from cells endogenously or recombinantly expressing the Nav1.7 channel, such as the human embryonic kidney (HEK) 293 cell line or the TE671 cell line. sophion.comnih.gov A key advantage of modern APC platforms is the ability to perform detailed electrophysiological experiments that can discriminate between different modes of inhibition (e.g., resting-state vs. use-dependent block), which is critical for identifying compounds with desirable mechanisms of action. sophion.com For instance, a high-throughput screen for Nav1.7 modulators utilizing the Sophion Qube® APC platform successfully tested over 158,000 compounds with a high success rate, demonstrating the feasibility of large-scale campaigns. nih.gov

Once initial "hits" are identified through HTS, they undergo a rigorous lead optimization process. This phase aims to refine the chemical structure of the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A major challenge in developing Nav1.7 inhibitors is achieving selectivity against other highly homologous sodium channel isoforms, particularly Nav1.5 (the cardiac isoform) and Nav1.6 (abundant in the central nervous system), to avoid potential cardiovascular and neurological side effects. sophion.comacs.org

Medicinal chemistry strategies employed during lead optimization include:

Structure-Activity Relationship (SAR) Studies: Chemists systematically modify the lead compound's structure to understand which parts are essential for activity and which can be altered to improve properties like selectivity and metabolic stability. nih.gov

Multiparameter Optimization (MPO): This approach uses computational tools to simultaneously optimize several properties, such as potency against Nav1.7, selectivity over Nav1.5 and Nav1.6, and oral bioavailability. sophion.comacs.org

Structural Simplification and Bioisosteric Replacement: These techniques aim to reduce molecular complexity and improve drug-like properties by replacing parts of the molecule with other chemical groups that retain the desired biological activity.

An example of successful lead optimization is the development of arylsulfonamide inhibitors, where researchers systematically modified the molecule to improve selectivity over Nav1.6 while maintaining efficacy in rodent models. sophion.comacs.org Similarly, optimization of peptide-based inhibitors, such as those derived from the tarantula toxin ProTx-II, has focused on modifying the peptide sequence to reduce off-target effects like mast cell degranulation. nih.govirbm.com

Table 1: Lead Optimization Strategies for Nav1.7 Inhibitors

Strategy Objective Example Application / Compound Class Reference
Structure-Activity Relationship (SAR) Improve potency and selectivity by modifying chemical structures. Optimization of peptide leads based on ProTx-II to minimize off-target toxicities. nih.govirbm.com
Multiparameter Optimization (MPO) Simultaneously improve multiple parameters including potency, selectivity, and bioavailability using computational methods. Continued optimization of arylsulfonamide series to improve selectivity over Nav1.6. sophion.comacs.org
Selectivity-Focused Design Specifically engineer molecules to avoid binding to off-target isoforms like Nav1.5 (cardiac) and Nav1.6 (CNS). Development of diaryl ether aryl sulfonamides like PF-05089771 with high selectivity for Nav1.7. researchgate.net
De-risking Toxicities Guide chemical modifications to minimize adverse effects, such as pseudo-allergic reactions. Using in vitro and in vivo models to guide optimization of peptides to reduce mast cell degranulation. nih.govirbm.com

Application of Artificial Intelligence in Drug Discovery for Related Compounds

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate the discovery and design of Nav1.7 inhibitors. These computational approaches can analyze vast datasets to identify promising drug candidates far more efficiently than traditional methods alone. acs.orgnih.gov

Key applications of AI in this field include:

In Silico Screening: AI-powered virtual screening allows researchers to computationally test millions of compounds for their potential to bind to Nav1.7. nih.gov This process involves docking simulations where compounds are fitted into the 3D structure of the channel's binding site to predict affinity. mdpi.com In one study, a structure-based similarity search of 1.5 million compounds, followed by docking and molecular dynamics simulations, led to the identification of a novel Nav1.7 inhibitor, DA-0218. nih.gov

Predictive Modeling: Machine learning models can be trained on existing data of known Nav1.7 inhibitors to predict the activity of new, untested compounds. acs.org Researchers have successfully used algorithms like Random Forest, combined with molecular fingerprints, to build classification models that can distinguish between active and inactive compounds for Nav1.7. acs.org These models can then be used to screen large virtual libraries to prioritize candidates for experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules that are optimized for specific properties, such as high potency for Nav1.7 and selectivity against other isoforms.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process. nih.gov

Table 2: Artificial Intelligence and Computational Approaches in Nav1.7 Inhibitor Discovery

AI/Computational Method Purpose Key Findings/Application Reference
Machine Learning (Random Forest) Screen and identify potent Nav1.7 inhibitors from imbalanced datasets. Developed a predictive model (RF-CDK) that successfully identified known inhibitors and guided the optimization of new molecules. acs.org
***In Silico* Virtual Screening** Computationally screen large compound libraries to identify potential hits. A screen of 1.5 million compounds led to the discovery of DA-0218, which showed an 80% reduction in sodium current. nih.gov
Differential Docking Discriminate for both affinity and selectivity against multiple Nav channel paralogs. A novel differential screening procedure identified a set of ligands with up to 40-fold selectivity for Nav1.7. mdpi.com
NLP-based Embeddings Predict drug-target interactions and screen for side effects and repurposing potential. Used to screen over 150,000 drug candidates targeting Nav1.7 and Nav1.8. nih.gov

Utilization of Diverse Preclinical Models for Translational Relevance

The evaluation of potential Nav1.7 inhibitors requires a range of preclinical models to assess their efficacy and predict their performance in humans. The ultimate goal is to achieve translational relevance, ensuring that findings from the laboratory can be successfully replicated in clinical trials. nih.govnih.gov

In Vitro Models: The primary in vitro tools are electrophysiological assays, such as manual and automated patch-clamp, performed on cells expressing Nav1.7. sophion.comnih.gov These assays directly measure the effect of a compound on the channel's function, providing crucial data on potency (IC₅₀ values) and mechanism of action. Human embryonic kidney (HEK) 293 cells are commonly used because they can be engineered to express specific human Nav channel isoforms, allowing for precise selectivity profiling. nih.gov Additionally, experiments on dorsal root ganglion (DRG) neurons, which naturally express Nav1.7, are conducted to assess a compound's effect in a more physiologically relevant cell type. nih.gov

In Vivo Models: To test for analgesic effects, compounds are evaluated in various animal models of pain, typically in rodents. These models are designed to mimic different clinical pain states:

Inflammatory Pain Models: The formalin paw assay and the complete Freund's adjuvant (CFA) model are commonly used. nih.govmdpi.com In the formalin model, an injection of formalin into the paw induces a biphasic pain response, and effective analgesics can reduce this behavior. nih.gov

Neuropathic Pain Models: These models are created by surgically injuring a nerve, such as in the chronic constriction injury (CCI), spared nerve injury (SNI), or spinal nerve ligation (SNL) models. mdpi.comresearchgate.net These injuries lead to the development of chronic pain-like behaviors, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to heat). mdpi.com The effectiveness of Nav1.7 inhibitors is often measured by their ability to reverse these behaviors.

Chemotherapy-Induced Neuropathic Pain (CINP): Models using chemotherapeutic agents like paclitaxel (B517696) are also employed, as paclitaxel is known to increase the functional expression of Nav1.7 channels. pnas.org

Despite promising results in these preclinical models, many Nav1.7 inhibitors have failed to show efficacy in human clinical trials. frontiersin.orgnih.govnih.gov This translational gap has highlighted the need for more refined models. Researchers are increasingly using non-human primates (e.g., cynomolgus monkeys) for safety and efficacy testing, as their physiology is closer to humans. mdpi.combioworld.com Furthermore, there is a growing recognition of the discordance between preclinical and clinical study designs, such as differences in dosing regimens, pain endpoints measured, and the specific pain conditions studied. nih.govnih.gov

Table 3: Preclinical Models Used in Nav1.7 Inhibitor Research

Model Type Specific Model Purpose Key Endpoint(s) Reference
In Vitro Patch-clamp on HEK 293 cells Determine potency (IC₅₀) and selectivity against Nav channel isoforms. Inhibition of sodium current. nih.gov
In Vitro Patch-clamp on DRG neurons Assess compound effects on native, physiologically relevant neurons. Reduction of sodium currents and neuronal firing. nih.govresearchgate.net
***In Vivo* (Inflammatory)** Formalin Paw Assay Evaluate efficacy against acute and tonic inflammatory pain. Reduction of paw licking/flinching behavior. nih.gov
***In Vivo* (Neuropathic)** Spared Nerve Injury (SNI) Model chronic neuropathic pain from peripheral nerve damage. Reversal of mechanical allodynia and thermal hyperalgesia. mdpi.comresearchgate.net
***In Vivo* (Neuropathic)** Chronic Constriction Injury (CCI) Model chronic neuropathic pain and study changes in Nav1.7 expression. Reversal of pain behaviors. mdpi.com
***In Vivo* (Neuropathic)** Paclitaxel-Induced Neuropathy Model chemotherapy-induced peripheral neuropathy. Reversal of mechanical and cold allodynia. pnas.org
***In Vivo* (Translational)** Cynomolgus Monkey Models Assess efficacy and safety in a non-human primate model. Analgesic effects against evoked pain (e.g., pinprick test). mdpi.combioworld.com

Future Research Directions and Open Questions for Cid 78061732

Elucidation of Resistance Mechanisms to CID 78061732

A critical area of future investigation is the elucidation of mechanisms by which cancer cells might develop resistance to this compound and other MTH1 inhibitors. Understanding these resistance pathways is essential for the development of effective and durable therapeutic strategies.

Potential mechanisms that warrant investigation include the roles of enzymes that are functionally redundant with MTH1. nih.gov The existence of other proteins that can sanitize the oxidized nucleotide pool could compensate for the inhibition of MTH1 by this compound, thereby rendering the cancer cells resistant. Additionally, antioxidant and redox protective mechanisms that limit the oxidation of dGTP could also contribute to resistance by reducing the substrate for MTH1-mediated damage incorporation. nih.gov

Furthermore, factors that enhance the efficiency of DNA repair and replication, as well as nucleotide synthesis and salvage pathways, may play a role in overcoming the effects of MTH1 inhibition. nih.gov A deeper understanding of these potential resistance mechanisms will be crucial for designing combination therapies that can overcome or prevent the emergence of resistance to this compound. The table below summarizes potential areas of investigation for resistance mechanisms.

Research AreaPotential Resistance Mechanism
Enzymatic Redundancy Upregulation or activation of other 8-oxo-dGTPases that can compensate for MTH1 inhibition.
Redox Homeostasis Enhanced antioxidant capacity of cancer cells, reducing the levels of oxidized nucleotides.
DNA Repair Pathways Increased efficiency of base excision repair (BER) or mismatch repair (MMR) pathways to remove incorporated oxidized bases.
Nucleotide Metabolism Alterations in nucleotide synthesis and salvage pathways that affect the pool of oxidized dNTPs.

Expansion of Therapeutic Scope to Other Malignancies

While initial research on MTH1 inhibitors has often focused on specific cancer types, a significant future direction is the expansion of their therapeutic scope to other malignancies. The rationale for this expansion lies in the observation that many cancer cells exhibit elevated levels of reactive oxygen species (ROS) and are therefore more reliant on MTH1 for survival. nih.gov

Moreover, the potential application of MTH1 inhibitors could extend beyond oncology. For instance, research has suggested a role for NUDT1 in other conditions characterized by oxidative stress, such as pulmonary arterial hypertension. nih.gov Exploring the therapeutic potential of this compound in such non-cancerous diseases represents another exciting avenue for future research.

Investigation of Intrinsic and Acquired Resistance Pathways

Distinguishing between intrinsic (pre-existing) and acquired (developed during treatment) resistance is fundamental to optimizing the use of this compound. Future research should focus on identifying the molecular determinants of both types of resistance.

Intrinsic Resistance: Some tumors may be inherently resistant to MTH1 inhibition. This could be due to lower baseline levels of oxidative stress, efficient alternative DNA repair mechanisms, or the expression of redundant enzymes. nih.gov Genomic and proteomic profiling of sensitive versus resistant cancer cell lines can help identify biomarkers that predict intrinsic resistance.

Acquired Resistance: Cancer cells can acquire resistance to therapies over time. In the context of MTH1 inhibition, this could involve genetic mutations in the MTH1 gene that prevent drug binding, or the activation of bypass signaling pathways that promote cell survival despite MTH1 inhibition. nih.gov Longitudinal studies of cancer models treated with this compound will be necessary to understand the dynamics of acquired resistance and to identify the underlying molecular changes.

The following table outlines key research questions related to intrinsic and acquired resistance:

Resistance TypeKey Research Questions
Intrinsic What are the genetic and molecular features of tumors that are inherently resistant to MTH1 inhibitors? Can we identify predictive biomarkers of response?
Acquired What are the primary mechanisms by which tumors develop resistance to this compound over time? Do mutations in the MTH1 gene or activation of alternative pathways play a role?

Development of Novel Research Tools and Probes Based on this compound

Beyond its potential as a therapeutic agent, the chemical scaffold of this compound can be leveraged to develop novel research tools and chemical probes. mskcc.orgnih.gov Such tools are invaluable for basic research, enabling a deeper understanding of MTH1 biology and its role in cellular processes.

The development of such probes could involve several strategies:

Biotinylated or Fluorescently Labeled Probes: Synthesizing derivatives of this compound with biotin or fluorescent tags would allow for the visualization of MTH1 localization within cells and the study of its interactions with other proteins.

Affinity-Based Probes: Immobilizing this compound on a solid support could be used for affinity chromatography to identify novel MTH1 binding partners and build a more comprehensive picture of its protein interaction network.

Photoaffinity Probes: The creation of photoactivatable versions of this compound would enable covalent cross-linking to the MTH1 active site, facilitating structural studies and the identification of precise binding interactions.

The development of these chemical probes will not only advance our understanding of MTH1 but could also aid in the discovery of new therapeutic targets within the MTH1 pathway. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.